2-bromo-N,N-bis(2-methoxyethyl)acetamide
Description
2-Bromo-N,N-bis(2-methoxyethyl)acetamide is a brominated acetamide derivative characterized by two 2-methoxyethyl groups attached to the nitrogen atom of the acetamide backbone. The 2-methoxyethyl substituents likely improve solubility in polar solvents due to their ether functionalities .
Properties
Molecular Formula |
C8H16BrNO3 |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-bromo-N,N-bis(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 |
InChI Key |
CUBTVSHYAJQRSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Physical Property Comparison
Key Observations:
- Halogen Influence : Bromine’s larger atomic radius and polarizability compared to chlorine enhance electrophilicity, making the bromo analog more reactive in nucleophilic substitutions .
- Solubility Trends : The 2-methoxyethyl groups improve aqueous solubility compared to benzyl or aryl substituents. For example, 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide has a solubility of 7.89 g/L in water at 22°C , whereas N,N-bis(phenylmethyl)acetamide is less polar and less water-soluble .
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl in ) hinder reactivity, whereas linear 2-methoxyethyl groups favor accessibility in reactions .
Preparation Methods
Reaction Mechanism and Stoichiometry
The mechanism begins with the deprotonation of bis(2-methoxyethyl)amine by DIPEA, generating a nucleophilic secondary amine. This species attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing the bromide ion and forming the acetamide bond (Fig. 1).
Stoichiometric Considerations:
Stepwise Procedure and Optimization
Adapted from the synthesis of analogous N,N-dialkyl bromoacetamides:
-
Reagent Setup: Charge a flame-dried flask with bis(2-methoxyethyl)amine (6.62 mmol, 1.0 eq) and DIPEA (9.93 mmol, 1.5 eq) in anhydrous THF (13 mL).
-
Acylating Agent Addition: Add bromoacetyl bromide (7.94 mmol, 1.2 eq) dissolved in THF (2 mL) dropwise at 0°C under .
-
Reaction Progress: Stir for 1 h at room temperature (25°C).
-
Workup: Dilute with diethyl ether (25 mL), wash with 10% HCl (10 mL) and water, dry over , and concentrate.
-
Purification: Perform flash chromatography (85:15 hexane:ethyl acetate) to isolate the product as a pale-yellow oil.
Table 1. Optimized Reaction Conditions
Alternative Synthetic Approaches
Ester Aminolysis Pathway
A less common route involves aminolysis of 2-bromoacetate esters with bis(2-methoxyethyl)amine. For example, butyl 2-bromoacetate reacts with the amine in refluxing toluene, though yields are lower (70–75%) due to ester hydrolysis side reactions.
Solid-Phase Synthesis
Recent advancements explore polymer-supported reagents to simplify purification. Bromoacetyl chloride immobilized on Wang resin reacts with bis(2-methoxyethyl)amine, followed by cleavage with TFA. While promising, this method remains experimental with unverified scalability.
Analytical Characterization
Spectroscopic Data
NMR (CDCl, 400 MHz):
NMR (CDCl, 100 MHz):
IR (KBr):
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:HO) shows >99% purity, with a retention time of 6.8 min.
Critical Process Parameters
Solvent Selection
THF vs. DCM:
Temperature Control
Stoichiometric Excess
A 20% excess of bromoacetyl bromide compensates for its hygroscopicity and volatility, critical for reproducibility.
Applications in Downstream Synthesis
The compound serves as a key intermediate in:
-
Ionic Liquids: Quaternization with imidazoles yields functionalized ionic liquids (e.g., 3-methyl-1-(alkoxycarbonylmethyl)imidazolium bromides).
-
Pharmaceutical Intermediates: Nucleophilic displacement of bromide enables C-C bond formation in drug candidates.
Challenges and Mitigation Strategies
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~5 eV) to assess reactivity and charge distribution.
- Molecular Docking : Screens against targets like Tankyrase-1/2 (anticancer) or bacterial enzymes (antimicrobial) using AutoDock Vina. Hydrogen bonding with methoxy groups and halogen interactions with active sites are critical .
- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule compliance) .
How does solubility in supercritical CO₂ affect purification?
Advanced Research Question
The bis(2-methoxyethyl) groups enhance CO₂-philicity due to ether oxygen interactions. Solubility studies at 40–60°C and 100–200 bar reveal phase behavior, enabling efficient extraction of impurities. This method reduces solvent waste compared to traditional chromatography .
What strategies assess its biological activity in vitro?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
How is X-ray crystallography applied to resolve its structure?
Advanced Research Question
Single crystals grown via vapor diffusion (hexane/ethyl acetate) are analyzed using SHELXL (SHELX-2018). Key parameters:
- Space Group : P2₁/c (common for acetamides).
- Hydrogen Bonding : N-H···O and C-H···Br interactions stabilize the lattice.
- Torsion Angles : Confirm the gauche conformation of methoxyethyl groups .
What reaction pathways dominate in substitution/elimination studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
